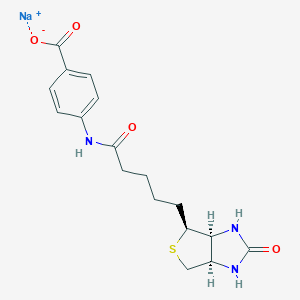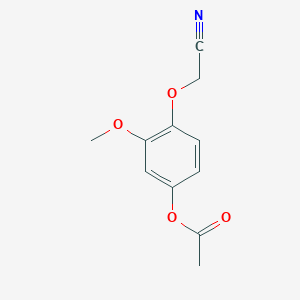
(+)-Biotina 4-Amidobenzoico Ácido, Sal Sódica
Descripción general
Descripción
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is a derivative of biotin, a water-soluble B-vitamin, and 4-aminobenzoic acid, a compound known for its role in the synthesis of folic acid. This compound combines the biological activity of biotin with the structural properties of 4-aminobenzoic acid, making it a valuable tool in biochemical research and industrial applications.
Aplicaciones Científicas De Investigación
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Employed in the production of biotinylated compounds for use in diagnostics and biotechnology.
Mecanismo De Acción
Target of Action
The primary target of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . It is a versatile reagent for structure extension through linear hydrogen-bonding associations, involving both the carboxylic acid and amine functional groups .
Mode of Action
The compound interacts with its target, PABA, through a molecular hybridization approach. This involves combining two pharmacophores: the vitamin-like molecule PABA and various aromatic aldehydes, including salicylaldehydes .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The affected pathway is the folate synthesis pathway, which is crucial for the survival of many human pathogens .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability .
Result of Action
The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line .
Action Environment
The compound’s solubility in water suggests that it may be influenced by the hydration status of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt typically involves the following steps:
Formation of Biotinylated Intermediate: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Amidation Reaction: The active ester of biotin is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the biotinylated 4-aminobenzoic acid.
Salt Formation: The final step involves the neutralization of the biotinylated 4-aminobenzoic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and 4-aminobenzoic acid are reacted using automated reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Comparación Con Compuestos Similares
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt can be compared with other biotin derivatives and 4-aminobenzoic acid derivatives:
Biotinylated Compounds: Compared to other biotinylated compounds, it offers unique properties due to the presence of the 4-amidobenzoic acid moiety.
4-Aminobenzoic Acid Derivatives: It provides additional functionality compared to simple 4-aminobenzoic acid derivatives due to the biotin component.
List of Similar Compounds
- Biotinylated 4-aminobenzoic acid
- Biotinylated 4-aminobenzoic acid methyl ester
- Biotinylated 4-aminobenzoic acid ethyl ester
Propiedades
IUPAC Name |
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXZKFYBAOWERX-HZPCBCDKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635548 | |
| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102418-74-6 | |
| Record name | Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate](/img/structure/B16174.png)









![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)
